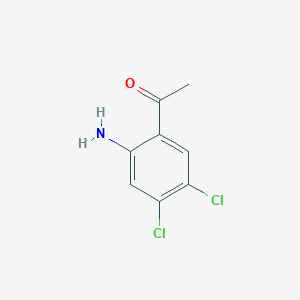

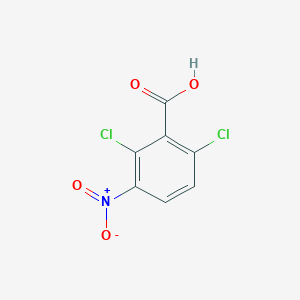

1-(2-Amino-4,5-dichlorophenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

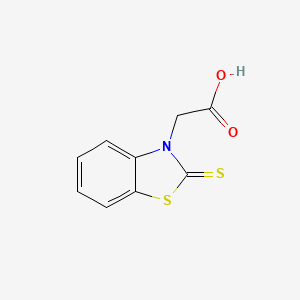

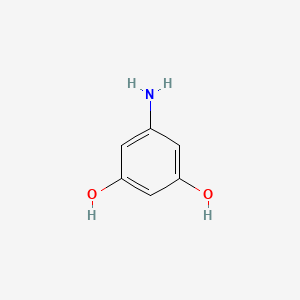

The molecular structure of “1-(2-Amino-4,5-dichlorophenyl)ethanone” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

The synthesis of related compounds often involves complex reactions, highlighting the need for precise conditions to achieve the desired product.Physical And Chemical Properties Analysis

This compound is a white crystalline powder that is soluble in water and ethanol. It has a melting point of 200-204°C and a boiling point of 461.7°C. Its molecular weight is 204.053 Da .Scientific Research Applications

Synthesis of Bioactive Compounds

The compound can be used as a precursor in the synthesis of bioactive compounds. For instance, it can be used in the synthesis of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile . This compound has shown promising cytotoxic activities against various cancer cell lines .

Cytotoxic Activity

The compound, when used in the synthesis of other bioactive compounds, can contribute to their cytotoxic activity. For example, 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, a compound synthesized using 1-(2-Amino-4,5-dichlorophenyl)ethanone, has shown cytotoxic activity against MDA-MB-231, A549, and MIA PaCa-2 cancer cell lines .

Drug Development

The compound can be used in the development of new drugs. Its properties can be leveraged to design and synthesize new molecules with potential therapeutic effects .

Chemical Research

The compound can be used in chemical research, particularly in studies involving aromatic nucleophilic substitution reactions .

Synthesis of Pyrimidine-Based Compounds

The compound can be used in the synthesis of pyrimidine-based compounds. Pyrimidines are a significant class of heterocyclic systems and are present in many pharmaceutically active compounds .

Environmental Studies

The compound can be used in environmental studies. Its reactions under different conditions can provide insights into the behavior of similar compounds in the environment .

Mechanism of Action

Target of Action

1-(2-Amino-4,5-dichlorophenyl)ethanone, also known as 4′-Amino-3′,5′-dichloroacetophenone , is a chemical compound that has been used in various research studies More research is needed to identify its primary targets and their roles.

Mode of Action

It is known that the compound has a bulky and highly lipophilic tricyclic core , which could play a role in its activity and cytotoxic profile

Biochemical Pathways

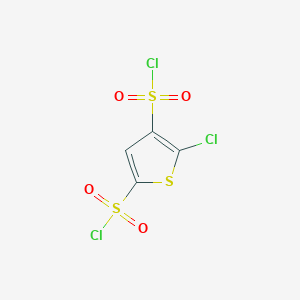

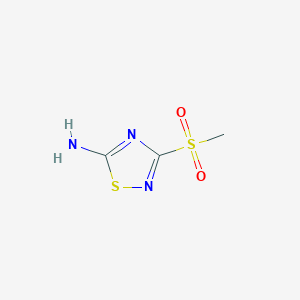

It has been used in the synthesis of 2-alkyl/aryl-6-(2’,4’-dichlorophenyl)imidazo[2,1-b]-1,3,4-thiadiazoles , suggesting that it may be involved in the thiadiazole synthesis pathway. More research is needed to summarize the affected pathways and their downstream effects.

Pharmacokinetics

It has been used as a stable isotope label for the study of the pharmacokinetics and metabolism of drugs in humans . This suggests that the compound may have some unique ADME properties that impact its bioavailability.

Result of Action

Some derivatives of the compound have shown good antimicrobial potential , suggesting that it may have antimicrobial effects at the molecular and cellular level.

Action Environment

It has been shown to have a good stability profile in acidic solutions , suggesting that the compound’s action and efficacy may be influenced by the pH of its environment.

properties

IUPAC Name |

1-(2-amino-4,5-dichlorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADCOFLZDWJCOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287656 |

Source

|

| Record name | 1-(2-amino-4,5-dichlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-4,5-dichlorophenyl)ethanone | |

CAS RN |

6951-70-8 |

Source

|

| Record name | 6951-70-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-amino-4,5-dichlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)